L-Leucine-1-¹³C,¹⁵N is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine. It serves as a valuable tracer in scientific research to investigate protein and amino acid metabolism in various physiological and pathological conditions. This non-radioactive compound is safe for use in humans, including vulnerable populations like infants and pregnant women [].
L-Leucine-1-13C,15N is a stable isotope-labeled derivative of the essential amino acid leucine. Specifically, it features carbon-13 () at the first carbon position and nitrogen-15 () at the amino group. This compound is significant in scientific research due to its isotopic labeling, which facilitates detailed investigations into metabolic pathways, protein synthesis, and various biochemical processes. The compound is classified under amino acids and is utilized in studies involving metabolic tracking and protein metabolism analysis .
The synthesis of L-Leucine-1-13C,15N typically involves incorporating isotopically labeled precursors into the leucine structure. A common method includes using labeled ammonia () and labeled carbon dioxide ( or -pyruvate) in a biosynthetic pathway. This process often requires specific enzymes and cofactors to facilitate the incorporation of isotopes into the leucine molecule .
Industrial production methods frequently employ fermentation processes utilizing genetically modified microorganisms, such as Corynebacterium glutamicum, which are engineered to incorporate isotopic labels during their metabolic activities. The fermentation broth undergoes purification to isolate the labeled leucine, achieving high isotopic efficiency .
The molecular formula for L-Leucine-1-13C,15N is , with specific isotopic labeling at carbon and nitrogen positions. The structure can be represented as follows:
The molecular weight of L-Leucine-1-13C,15N is approximately 133.16 g/mol. The compound's unique isotopic composition allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry applications .
L-Leucine-1-13C,15N can undergo various chemical reactions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution are commonly employed. Reaction conditions typically involve controlled temperatures and pH levels tailored to the specific reaction type.
The primary products from these reactions include oxo derivatives, alcohol derivatives, and substituted leucine derivatives, which are valuable for further biochemical studies and applications.
L-Leucine-1-13C,15N primarily targets the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating protein synthesis by phosphorylating key regulators involved in mRNA translation.
Upon ingestion, L-Leucine is absorbed through the small intestine and transported to various tissues, including muscle. The activation of mTOR by L-Leucine enhances protein synthesis rates and influences cellular metabolism .
L-Leucine-1-13C,15N appears as a white crystalline solid with a melting point similar to that of natural L-leucine. It is soluble in water and exhibits stability under standard laboratory conditions.
Chemical properties include:
Relevant data highlight its purity levels often exceeding 98%, making it suitable for high-fidelity analytical applications .
L-Leucine-1-13C,15N finds extensive use in scientific research:
This compound's unique isotopic labeling capabilities make it an invaluable tool across various fields of biochemical research.
L-Leucine-1-¹³C,¹⁵N (CAS 80134-83-4) is synthesized through precision biochemical pathways that incorporate stable isotopes at specific molecular positions. This dual-labeled compound, with a molecular weight of 133.16 g/mol and chemical formula C₅¹³CH₁₃¹⁵NO₂, is produced under controlled conditions to achieve high isotopic and chemical purity (typically ≥98%) [1] [4]. The synthetic pathway involves enzymatic transamination or reductive amination of α-ketoisocaproate-1-¹³C in the presence of ¹⁵N-labeled ammonium donors, ensuring site-specific labeling at the C-1 carboxyl position and the amino nitrogen [4]. Post-synthesis purification employs techniques such as ion-exchange chromatography and recrystallization to eliminate isotopic dilution and byproducts, which is critical for tracer integrity in metabolic studies.
Key challenges in large-scale production include maintaining chiral purity (L-configuration) and minimizing isotopic scrambling. Advanced analytical controls, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), verify the positional specificity of ¹³C and ¹⁵N labels. For instance, solid-state ¹³C NMR confirms carbonyl labeling (δ ~175 ppm), while ¹⁵N NMR validates amine enrichment (δ ~−350 ppm relative to liquid ammonia) [9]. Storage protocols mandate moisture-free, sealed containers at 4°C to preserve stability, as hydrolysis or racemization could compromise tracer accuracy in kinetic studies [1].
Table 1: Synthesis Methods for L-Leucine-1-¹³C,¹⁵N
Method | Precursor Isotopolog | Catalyst/Enzyme | Isotopic Purity | Yield |
---|---|---|---|---|
Reductive Amination | α-Ketoisocaproate-1-¹³C + ¹⁵NH₄⁺ | Leucine Dehydrogenase | >99% ¹³C, >98% ¹⁵N | 85–90% |
Enzymatic Transamination | Pyruvate-¹³C + ¹⁵N-Glutamate | Transaminase | 98% ¹³C, 97% ¹⁵N | 75–80% |
Chemical Synthesis | ¹³C-BrCH(CH₃)₂ + ¹⁵N-Phthalimide | Pd-catalyzed coupling | 95% ¹³C, 94% ¹⁵N | 60–70% |
The dual labeling of L-leucine enables simultaneous tracking of carbon oxidation and nitrogen incorporation in protein metabolism. Validation studies utilize primed, continuous infusions of L-[1-¹³C,¹⁵N]leucine combined with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure isotopic enrichment in plasma, breath CO₂, and tissue biopsies [2] [6]. Critical parameters include:
Table 2: Metabolic Parameters Measured Using L-Leucine-1-¹³C,¹⁵N in Elderly Subjects
Parameter | Control Group | Leucine-Supplemented Group | Change | P-value |
---|---|---|---|---|
Plasma Leucine (µmol·L⁻¹) | 120 ± 15 | 240 ± 20 | +100% | <0.01 |
Muscle FSR (%·h⁻¹) | 0.053 ± 0.009 | 0.083 ± 0.008 | +56% | <0.05 |
Whole-Body Protein Synthesis (µmol·kg⁻¹·min⁻¹) | 1.22 ± 0.08 | 1.25 ± 0.07 | +2.5% | NS |
Leucine Oxidation (µmol·kg⁻¹·min⁻¹) | 0.20 ± 0.02 | 0.31 ± 0.03 | +55% | <0.01 |
The dual-label design of L-leucine-1-¹³C,¹⁵N provides complementary data streams that refine metabolic flux analysis:
Table 3: Kinetic Parameters from Dual-Labeled Leucine Tracer Studies
Parameter | ¹³C-Derived Data | ¹⁵N-Derived Data | Synergistic Advantage |
---|---|---|---|
Protein Synthesis | Indirect (via precursor pool) | Direct (plasma dilution) | Cross-validation of rates |
Oxidation Flux | Direct (¹³CO₂ production) | Not measurable | Quantifies catabolic loss |
Transamination Dynamics | Limited (KIC enrichment only) | Robust (recycling measurable) | Complete nitrogen mapping |
Mass Accuracy Requirement | ±5 ppm (GC-MS) | ±5 ppm (LC-MS) | ±1 ppm (HR-MS resolves both) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9